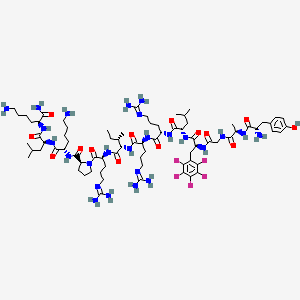
Dasatinib N-Oxide
Vue d'ensemble
Description
Dasatinib N-Oxide is a major metabolite of the Abl and Src kinase inhibitor dasatinib . It is a white solid and a targeted anticancer drug, belonging to the tyrosine kinase inhibitors . It is primarily used for treating chronic myelogenous leukemia and certain adult and pediatric patients with acute lymphoblastic leukemia .
Synthesis Analysis
Dasatinib is chemically known as N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide . The Piperazine ring presented in Dasatinib is susceptible to oxidation and forms an N-oxide impurity .Molecular Structure Analysis
The molecular formula of Dasatinib N-Oxide is C22H26ClN7O3S . Its exact mass is 503.15 and its molecular weight is 504.010 .Chemical Reactions Analysis
The Piperazine ring in Dasatinib is susceptible to oxidation, forming an N-oxide impurity . The impurity formation is due to the micro oxidic properties of the solvent used as a diluent, which induces an oxidation reaction .Physical And Chemical Properties Analysis
Dasatinib N-Oxide is a crystalline solid . It has a very low pH-dependent solubility in aqueous solutions and higher solubility in organic solvents .Applications De Recherche Scientifique
Gold Nanoparticles and Reduced Graphene Oxide-Amplified Label-Free DNA Biosensor for Dasatinib Detection
This study suggests an amplified biosensor for the detection of Dasatinib in aqueous solutions, indicating Dasatinib's relevance in scientific research beyond its therapeutic use. The biosensor employs reduced graphene oxide and gold nanoparticles, illustrating Dasatinib's interactions with ds-DNA and its potential in the development of advanced detection technologies (Tahernejad-Javazmi et al., 2018).
Identification of Candidate Molecular Markers Predicting Sensitivity in Solid Tumors to Dasatinib
This research identifies molecular markers predictive of response to Dasatinib, aiding in the selection of patients most likely to benefit from Dasatinib treatment. It demonstrates Dasatinib's role in advancing personalized medicine in cancer treatment, highlighting its impact on breast, lung, and ovarian tumors (Huang et al., 2007).
Metabolism and Disposition of Dasatinib after Oral Administration to Humans
The study on Dasatinib's metabolism and disposition provides insights into its pharmacokinetics, including the identification of metabolites and their excretion pathways. Such research is crucial for understanding the drug's behavior in the body, contributing to safer and more effective clinical applications (Christopher et al., 2008).
Dasatinib in Imatinib-resistant Philadelphia Chromosome-positive Leukemias
This study evaluates Dasatinib's efficacy in patients with chronic myelogenous leukemia or Ph-positive acute lymphoblastic leukemia who are resistant to Imatinib. It underscores Dasatinib's role in overcoming resistance in cancer treatment, reflecting its importance in research aimed at improving therapeutic strategies (Talpaz et al., 2006).
The Tyrosine Kinase Inhibitor Dasatinib Acts as a Pharmacologic On/Off Switch for CAR T Cells
This innovative study reveals Dasatinib's potential to temporarily inactivate CAR T cells, offering a novel approach to manage immunotherapy's adverse effects. This application of Dasatinib in modulating immune responses could significantly impact cancer treatment research, highlighting its versatility beyond direct antitumor activity (Mestermann et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNEEZCTQCRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474434 | |
| Record name | Dasatinib N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dasatinib N-Oxide | |
CAS RN |
910297-52-8 | |
| Record name | N-(2-Chloro-6-methyl-phenyl)-2-((6-(4-(2-hydroxyethyl)-4-oxido-piperazin-4-ium-1-yl)-2-methyl-pyrimidin-4-yl)amino)thiazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dasatinib N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-CHLORO-6-METHYL-PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-4-OXIDO-PIPERAZIN-4-IUM-1-YL)-2-METHYL-PYRIMIDIN-4-YL)AMINO)THIAZOLE-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B16WQA6880 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1669753.png)











